

Neuroprotective Mechanisms of Ganoderma lucidum Metabolites: A Technical Guide for Researchers

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Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease, are characterized by the progressive loss of neuronal structure and function.[1][2] Despite extensive research, therapeutic options remain limited.[1][2] The medicinal mushroom Ganoderma lucidum (Lingzhi) has a long history in traditional medicine and is now recognized for its diverse bioactive compounds with potential neuroprotective properties.[1][3] Its major active components, primarily polysaccharides and triterpenoids, exert these effects through various mechanisms, including antioxidant, anti-inflammatory, immunomodulatory, and anti-apoptotic activities.[1][4][5][6] This technical guide provides an indepth overview of the core neuroprotective effects of Ganoderma lucidum metabolites, detailing the underlying signaling pathways, quantitative data from key studies, and relevant experimental protocols to aid researchers and drug development professionals.

Core Bioactive Metabolites

The primary neuroprotective activity of Ganoderma lucidum is attributed to two main classes of metabolites:

 Polysaccharides (GLPS): These are complex carbohydrates that have demonstrated significant antioxidant, anti-inflammatory, and immunomodulatory effects.[2][4][5] GLPS are



particularly noted for their neurotrophic and neuroprotective effects against oxidative stress-induced apoptosis.[1][4][7]

• Triterpenoids (GLTs): This diverse group includes various ganoderic acids. They are known to target specific pathogenic proteins, regulate autophagy, and mitigate age-associated physiological decline in the brain.[1][8][9] Specific triterpenoids and meroterpenoids have also shown potent antioxidant and neuroprotective activities against β-amyloid (Aβ) and hydrogen peroxide (H₂O₂)-induced cell death.[10]

Mechanisms of Neuroprotection and Signaling Pathways

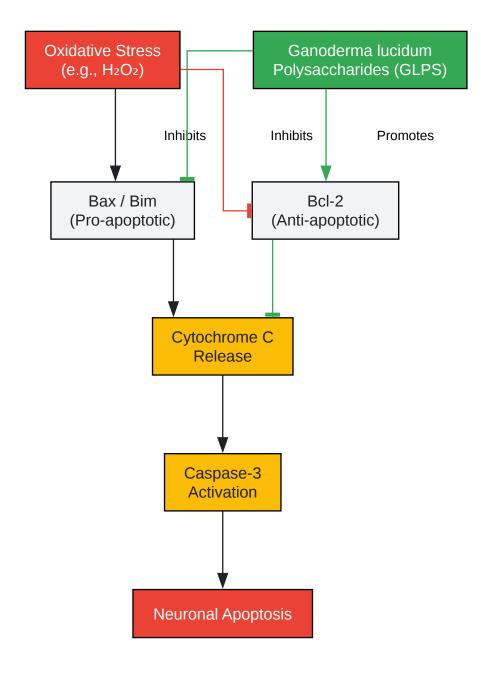
Ganoderma lucidum metabolites exert their neuroprotective effects through a multi-target, multi-pathway approach.[11] Key mechanisms include combating oxidative stress, reducing neuroinflammation, modulating pathogenic protein aggregation, and promoting neuronal survival.

Attenuation of Oxidative Stress and Apoptosis

Oxidative stress is a common pathological feature in many neurodegenerative disorders, leading to neuronal apoptosis.[4][12] Ganoderma lucidum polysaccharides (GLPS) have been shown to directly counter these effects.

In models using hydrogen peroxide (H₂O₂) to induce oxidative stress in cerebellar granule cells, GLPS pretreatment significantly suppressed neuronal apoptosis.[4][12] The mechanism involves the regulation of key apoptosis-associated proteins. GLPS treatment leads to the downregulation of pro-apoptotic proteins such as Bax and Bim and the upregulation of the anti-apoptotic protein Bcl-2.[4][12] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome C from the mitochondria, thereby inhibiting the activation of caspase-3, a critical executioner of apoptosis.[4][12]





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Figure 1: GLPS pathway for inhibiting oxidative stress-induced apoptosis.

Inhibition of Neuroinflammation

Neuroinflammation, often mediated by the activation of microglial cells, is a key contributor to the pathogenesis of diseases like PD.[13] Ganoderma lucidum extracts have been shown to inhibit microglial activation, thereby reducing the production of pro-inflammatory and cytotoxic factors.[12][13]

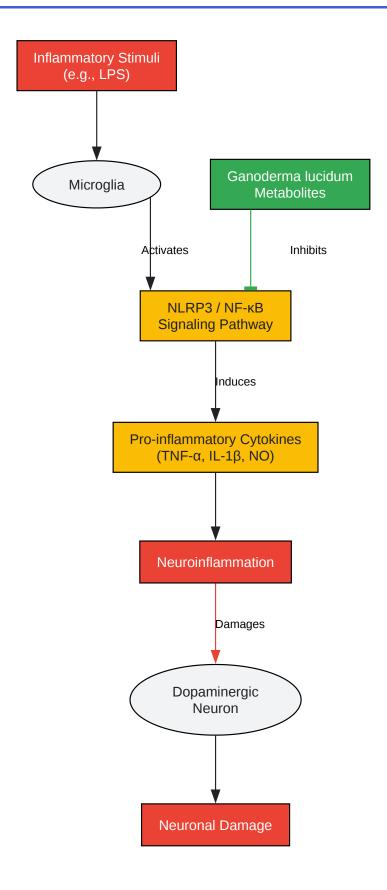




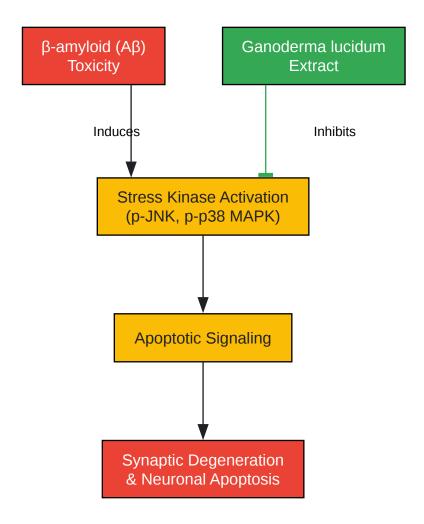


One critical pathway involved is the NLRP3/NF- κ B signaling cascade.[14] Metabolites from G. lucidum can suppress the activation of the NLRP3 inflammasome and inhibit the nuclear translocation of NF- κ B.[11][14] This action decreases the synthesis and release of proinflammatory cytokines such as TNF- α and IL-1 β , as well as reactive oxygen species like nitric oxide (NO).[13] This anti-inflammatory effect protects dopaminergic neurons from damage.[12] [13]

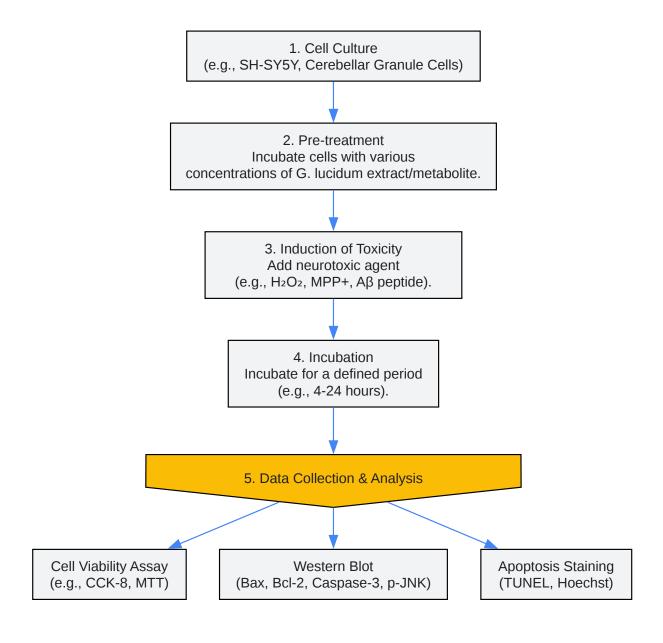












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